molecular formula C20H13NO4S B3056852 2-Anthraquinonesulfonanilide CAS No. 7475-47-0

2-Anthraquinonesulfonanilide

Cat. No.: B3056852
CAS No.: 7475-47-0
M. Wt: 363.4 g/mol
InChI Key: KPVHQAJENXNUQC-UHFFFAOYSA-N
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Description

2-Anthraquinonesulfonanilide is a specialized anthraquinone derivative intended for research and development purposes. As a member of the anthraquinone family, which are compounds known for a wide spectrum of biological activities, it serves as a valuable intermediate for synthesizing more complex molecules and for investigating structure-activity relationships (SAR) . Anthraquinones, characterized by their 9,10-dioxo-9,10-dihydroanthracene core structure, have attracted significant research interest due to their varied properties . The sulfonanilide functional group in this compound may enhance its potential for interaction with biological targets, making it a candidate for studies in antibacterial and biofilm inhibition research . Researchers can utilize this compound to explore its mechanism of action, which may involve the disruption of cellular processes common to anthraquinone analogs, such as the inhibition of nucleic acid and protein synthesis or the blockage of energy metabolism . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dioxo-N-phenylanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4S/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)26(24,25)21-13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVHQAJENXNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322417
Record name 2-Anthraquinonesulfonanilide
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Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7475-47-0
Record name 2-Anthraquinonesulfonanilide
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Record name 2-Anthraquinonesulfonanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Approaches for 2 Anthraquinonesulfonanilide and Analogous Structures

Established Methodologies for Anthraquinonesulfonanilide Core Construction

The traditional synthesis of the 2-Anthraquinonesulfonanilide core relies on two fundamental stages: the formation of the sulfonamide bond and the construction of the tricyclic anthraquinone (B42736) system.

Sulfonamidation Reactions for Aniline Incorporation

The key step in forming the titular compound is the creation of a sulfonamide bond between an anthraquinone sulfonyl group and aniline. This is typically achieved through the reaction of anthraquinone-2-sulfonyl chloride with aniline. Anthraquinone-2-sulfonyl chloride serves as a versatile reagent for this purpose, reacting readily with primary and secondary amines to yield stable sulfonamides nih.gov.

The synthesis of the necessary precursor, anthraquinone-2-sulfonyl chloride, begins with the sulfonation of anthraquinone itself. This process can be controlled to favor substitution at the beta-position (the 2-position). One method involves the reaction of 2-nitroanthraquinone (B1658324) with sodium sulfite (B76179) in an ionic liquid as the solvent, which allows for the efficient preparation of the anthraquinone-2-sulfonic acid compound under mild conditions google.com. The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride using standard halogenating agents like thionyl chloride, making it ready for reaction with aniline.

The general reaction scheme is as follows:

Sulfonation: Anthraquinone is reacted with a sulfonating agent (e.g., oleum (B3057394) or sodium sulfite) to produce anthraquinone-2-sulfonic acid.

Chlorination: The sulfonic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form anthraquinone-2-sulfonyl chloride.

Sulfonamidation: Anthraquinone-2-sulfonyl chloride is reacted with aniline, typically in the presence of a base to neutralize the HCl byproduct, to yield this compound.

This well-established sequence provides a reliable route to the target molecule and its derivatives.

Cyclization Reactions for Anthraquinone Ring Formation

The construction of the anthraquinone core itself is most commonly accomplished via the Friedel-Crafts acylation reaction. This classic method involves the reaction of phthalic anhydride (B1165640) with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) nih.gov. The initial acylation forms a 2-benzoylbenzoic acid derivative, which then undergoes an intramolecular cyclization upon heating in a strong acid like sulfuric acid to yield the fused tricyclic anthraquinone system nih.govroyalsocietypublishing.org.

Researchers have also developed greener alternatives to the traditional Friedel-Crafts reaction. One such approach uses alum (KAl(SO₄)₂·12H₂O) as a catalyst in water at ambient temperature, providing good to excellent yields of anthraquinone derivatives researchgate.net. Another method employs solid acid catalysts under solvent-free conditions, offering advantages in terms of catalyst regeneration and reuse researchgate.net. These methods provide foundational pathways to the core structure, which can then be functionalized as described above.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers more sophisticated and efficient methods for producing sulfonylated anthraquinones, focusing on catalysis, selectivity, and sustainable practices.

Catalytic Approaches in Sulfonyl Anthraquinone Synthesis

Catalytic methods have been developed to enhance the efficiency and scope of anthraquinone functionalization. Rhodium-catalyzed reactions, for example, provide a direct route for the sulfonylation of quinones using sulfonyl chlorides sioc-journal.cn. This approach can offer high efficiency under mild conditions.

While direct catalytic sulfonamidation on the anthraquinone ring is less common, catalytic C-N coupling reactions are widely used for synthesizing analogous structures. The copper-catalyzed Ullmann condensation, for instance, is a powerful method for reacting haloanthraquinones with various amines frontiersin.orgresearchgate.net. This reaction can be performed under microwave irradiation to significantly reduce reaction times and improve yields.

Reaction TypeCatalystReactantsKey FeaturesReference
SulfonylationRhodium complexQuinone + Sulfonyl chlorideDirect C-H sulfonylation sioc-journal.cn
C-N Coupling (Ullmann)Copper (elemental)Bromoanthraquinone + Aniline derivativeMicrowave-assisted, rapid, high yields frontiersin.org
C-C Coupling (Suzuki)Palladium complexHalogenated anthraquinone + Boronic acidForms C-C bonds for functionalization colab.ws

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also instrumental in the functionalization of the anthraquinone core, allowing for the introduction of a wide variety of substituents by forming new carbon-carbon and carbon-nitrogen bonds researchgate.netcolab.ws.

Regioselective and Stereoselective Synthesis of Related Sulfonylated Anthraquinones

Controlling the position of functional groups on the anthraquinone skeleton is a critical challenge in synthesis. The sulfonation of anthraquinone can lead to a mixture of isomers. For example, disulfonation can produce both 2,6- and 2,7-anthraquinonedisulfonic acids, which can be difficult to separate, impacting the economic viability of the synthesis google.com.

Achieving regioselectivity often depends on the reaction conditions and the presence of catalysts. In the absence of a catalyst, sulfonation typically occurs at the β-position (C-2). However, the addition of a mercury salt as a catalyst famously directs the sulfonation to the α-position (C-1) orgsyn.org. By carefully selecting starting materials and reaction pathways, specific isomers can be targeted. For instance, starting with p-sulpho-benzoyl-ortho-benzoic acid ensures that at least one sulfonic acid group in the final product is in a beta position google.com. While stereoselectivity is not a factor for the planar this compound, it becomes crucial when synthesizing chiral derivatives or analogs with stereocenters in their side chains.

Biocatalytic Pathways for Structural Analogs

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for producing anthraquinone analogs. These methods utilize enzymes or whole microorganisms to perform specific chemical transformations. The biosynthesis of the anthraquinone core in nature typically begins with a polyketide precursor that is enzymatically cyclized nih.gov.

Researchers have harnessed these natural pathways for synthetic purposes. For example, a two-enzyme system comprising a monooxygenase (DynE13) and a cofactor-free enzyme (DynA1) has been shown to catalyze the final steps of anthraquinone formation from a δ-thiolactone anthracene (B1667546) precursor acs.org.

Furthermore, microbial biotransformation can be used to modify existing anthraquinone structures. Recombinant Escherichia coli expressing a glycosyltransferase enzyme from Bacillus licheniformis has been used to convert various anthraquinones into their corresponding O-glucoside derivatives nih.govmdpi.com. This approach is inexpensive and avoids the harsh conditions often required in chemical synthesis nih.govmdpi.com. Fungi are also a significant source of enzymes capable of producing a wide variety of anthraquinone pigments, which could be harnessed for developing novel biocatalytic routes nih.gov.

Biocatalytic MethodOrganism/EnzymeTransformationKey AdvantageReference
BiotransformationRecombinant E. coli expressing Glycosyltransferase (YjiC)Anthraquinone → Anthraquinone-O-glucosideEnvironmentally friendly, inexpensive nih.govmdpi.com
Enzymatic CascadeMonooxygenase (DynE13) + DynA1δ-Thiolactone anthracene → HydroxyanthraquinoneMimics natural biosynthetic pathway acs.org
Fungal FermentationVarious Fungi (e.g., Aspergillus, Alternaria)Polyketide precursor → Anthraquinone pigmentsSource of diverse, naturally produced analogs nih.gov

Principles of Sustainable Synthesis in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, where all the atoms of the reactants are incorporated into the final product. In the synthesis of this compound, which can be achieved through methods like the Ullmann condensation, maximizing atom economy is a key consideration.

The Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution, is a common method for forming the C-N bond in N-aryl sulfonamides. A representative reaction for the synthesis of an N-aryl-anthraquinone-2-sulfonamide is shown below:

Reaction Scheme: Anthraquinone-2-sulfonyl chloride + Aniline → this compound + HCl

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Reaction efficiency is another critical metric, which takes into account the chemical yield, selectivity, and reaction conditions. High efficiency is achieved through the optimization of parameters such as catalyst selection, reaction time, and temperature. Microwave-assisted synthesis has emerged as a valuable technique for improving reaction efficiency in the synthesis of anthraquinone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. rasayanjournal.co.in

Below is a data table illustrating typical reaction conditions and efficiencies for the synthesis of analogous N-aryl sulfonamides, which can be extrapolated to the synthesis of this compound.

EntryAryl Halide/Sulfonyl ChlorideAmineCatalystSolventTemperature (°C)Time (h)Yield (%)
1Anthraquinone-2-sulfonyl chlorideAnilineCuIDMF1201285
21-Amino-4-bromoanthraquinone-2-sulfonic acid2-AminoethanolCu(0)Phosphate (B84403) Buffer150 (Microwave)0.596 nih.gov
31-Amino-4-bromo-9,10-anthraquinoneMorpholineCuIN/A (Solvent-free)130292

The choice of solvent is a crucial aspect of sustainable synthesis, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.

In the synthesis of this compound and its analogs, research has focused on replacing traditional high-boiling, polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with greener alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as potential replacements. For instance, the Ullmann coupling reaction of bromaminic acid with amines has been successfully carried out in a phosphate buffer, an aqueous medium, under microwave irradiation. nih.gov Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective and have been successfully applied in the synthesis of anthraquinone derivatives. rasayanjournal.co.in

The following table provides a comparison of different solvent systems used in the synthesis of analogous sulfonamides, highlighting the move towards more sustainable options.

SolventClassificationBoiling Point (°C)Key Considerations
Dimethylformamide (DMF)Conventional153High-boiling, polar aprotic, but associated with reproductive toxicity.
WaterGreen100Non-toxic, non-flammable, and inexpensive. Poor solubility for some organic reactants may require co-solvents or phase-transfer catalysts.
EthanolGreen78Derived from renewable resources, biodegradable, and low toxicity.
Ionic LiquidsGreen AlternativeVariable (typically low volatility)Low vapor pressure reduces air pollution, but toxicity and biodegradability can vary.
Solvent-freeIdeal Green ConditionN/AEliminates solvent waste entirely, often requires higher temperatures or microwave irradiation.

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity is paramount for the accurate characterization and evaluation of the biological and chemical properties of this compound. Advanced purification and isolation techniques are employed to remove unreacted starting materials, by-products, and other impurities.

Crystallization and Recrystallization:

Crystallization is a powerful and widely used technique for the purification of solid organic compounds. google.com The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-aryl sulfonamides, common recrystallization solvents include ethanol, methanol (B129727), and mixtures of solvents like ethyl acetate/hexane. rochester.edu

Chromatographic Techniques:

Chromatography is an essential tool for the purification of organic compounds, particularly when dealing with complex mixtures or when very high purity is required.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column. It is a versatile method for isolating the desired product from a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that uses high pressure to force the solvent through a column packed with a stationary phase. cabidigitallibrary.orggoogle.comnih.gov It is particularly useful for the final purification of compounds to achieve very high purity (e.g., >99%). Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the purification of anthraquinone derivatives. cabidigitallibrary.orggoogle.comnih.gov

The selection of the appropriate purification technique or a combination of techniques depends on the nature of the impurities and the desired level of purity. For research-grade this compound, a multi-step purification process involving initial crystallization followed by preparative HPLC is often employed to ensure the removal of even trace impurities.

Chemical Reactivity and Mechanistic Studies of 2 Anthraquinonesulfonanilide

Elucidation of Reaction Mechanisms Involving the Anthraquinonesulfonanilide Moiety

The reaction mechanisms involving the 2-anthraquinonesulfonanilide moiety are complex and can proceed through various pathways depending on the reactants and conditions. Generally, reactions can be categorized based on which part of the molecule is the primary site of transformation: the anthraquinone (B42736) nucleus, the sulfonanilide bridge, or the anilide ring.

Reactions targeting the anthraquinone core often involve electrophilic or nucleophilic substitutions. The presence of the deactivating carbonyl groups on the anthraquinone ring makes electrophilic aromatic substitution challenging. liberty.edu Conversely, the electron-withdrawing nature of the anthraquinone system facilitates nucleophilic attack.

Mechanistic studies often employ kinetic analysis and computational modeling to elucidate the step-by-step sequence of bond-making and bond-breaking processes. nih.govuci.edu For instance, in substitution reactions, the formation of intermediates like sigma-complexes (Wheland intermediates) is a key mechanistic feature. libretexts.orgresearchgate.net The reaction rate is often determined by the slowest step in the mechanism, known as the rate-determining step. khanacademy.org

Derivatization and Functionalization Strategies

The modification of this compound to create new derivatives with tailored properties is a significant area of research. These strategies can be broadly classified based on the site of functionalization.

Electrophilic Aromatic Substitution on the Anthraquinone Core

Electrophilic aromatic substitution (EAS) on the anthraquinone core of this compound is a challenging but important method for introducing new functional groups. nih.gov The two carbonyl groups on the anthraquinone ring are strongly deactivating, making the aromatic system less susceptible to attack by electrophiles. liberty.edu

The general mechanism for EAS involves a two-step process:

Formation of a sigma-complex: The electrophile attacks the π-electron system of the aromatic ring, forming a positively charged intermediate known as a sigma-complex or Wheland intermediate. libretexts.orgresearchgate.net

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common EAS reactions include nitration, halogenation, and sulfonation. libretexts.org For these reactions to proceed on the deactivated anthraquinone ring, strong electrophiles and often harsh reaction conditions are required. liberty.edumasterorganicchemistry.com The position of substitution is directed by the existing sulfonanilide group and the deactivating carbonyls.

Modifications at the Sulfonanilide Linkage

The sulfonanilide linkage (-SO₂-NH-) offers opportunities for chemical modification. One common approach is N-alkylation or N-arylation of the sulfonamide nitrogen. This can be achieved through reactions like the Sₙ2 mechanism, where a nucleophile attacks an alkyl halide. byjus.compressbooks.pub The Sₙ2 reaction proceeds via a backside attack, leading to an inversion of the stereochemical configuration if the carbon atom is chiral. byjus.commasterorganicchemistry.com

Cleavage of the sulfur-nitrogen bond in the sulfonanilide linkage can also be a route for derivatization, although it typically requires more forceful conditions. This would allow for the separation of the anthraquinone and anilide moieties, which could then be independently functionalized.

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on either the anthraquinone core or the anilide ring can significantly influence the reactivity and selectivity of this compound. libretexts.orgucsb.eduunizin.org These effects can be broadly categorized as either electronic or steric.

Electronic Effects:

Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups decrease electron density, deactivating the ring towards electrophilic attack, while electron-donating groups increase electron density, activating the ring. ucsb.edu

Substituents are classified as activating or deactivating and as ortho-, para-, or meta-directing for electrophilic aromatic substitution. libretexts.orgunizin.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. unizin.orgpressbooks.pub

Steric Effects: The size of substituents can hinder the approach of reactants to a particular site, a phenomenon known as steric hindrance. libretexts.org This can affect the regioselectivity of a reaction, for instance, favoring substitution at the less sterically crowded para position over the ortho position.

Substituent Type Effect on Reactivity (EAS) Directing Effect (EAS) Example Groups
ActivatingIncreases rateOrtho, Para-OH, -NH₂, -OR, -Alkyl
DeactivatingDecreases rateMeta (except Halogens)-NO₂, -SO₃H, -CN, -C(O)R
DeactivatingDecreases rateOrtho, Para-F, -Cl, -Br, -I

Investigation of Electron Transfer Processes and Redox Behavior

The anthraquinone core of this compound is redox-active, meaning it can undergo reversible oxidation and reduction reactions. frontiersin.orgnih.gov This property is central to the molecule's potential applications in areas like catalysis and molecular electronics.

Electron transfer (ET) is a fundamental process where an electron moves from one chemical species to another. sapub.org In the context of this compound, this can involve the transfer of electrons to or from the anthraquinone moiety. The process can be studied using techniques like cyclic voltammetry, which provides information about the redox potentials of the molecule. nih.gov

The redox potential, a measure of a molecule's tendency to accept or donate electrons, can be tuned by chemical modification. frontiersin.org For instance, introducing electron-donating or electron-withdrawing groups can alter the electron density of the anthraquinone system and thus its redox properties. frontiersin.org

Studies have shown that anthraquinone derivatives can accept up to two electrons in a stepwise manner, forming a semiquinone radical anion and then a dianion. frontiersin.org These electron transfer processes are often coupled with proton transfers, particularly in protic solvents. frontiersin.org The investigation of these processes is crucial for understanding the molecule's behavior in biological and electrochemical systems. rsc.org

Kinetic and Thermodynamic Analyses of this compound Transformations

To fully understand the reactivity of this compound, it is essential to study the kinetics and thermodynamics of its transformations.

Kinetic Analysis: Kinetics is the study of reaction rates. nih.gov Kinetic analysis of reactions involving this compound can provide valuable insights into the reaction mechanism. nih.govkintekcorp.com By measuring how the rate of a reaction changes with the concentration of reactants, temperature, or other parameters, one can determine the rate law and the activation energy of the reaction. khanacademy.org This information helps to identify the rate-determining step and to propose a plausible mechanism. khanacademy.org For complex, multi-step reactions, specialized kinetic analysis methods may be required to dissect the individual steps. nih.gov

Thermodynamic Analysis: Thermodynamics deals with the energy changes that accompany chemical reactions. nih.gov Thermodynamic analysis of this compound transformations can predict the feasibility and position of equilibrium for a given reaction. Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction.

Enthalpy (ΔH): Represents the heat absorbed or released during a reaction.

Entropy (ΔS): A measure of the disorder or randomness of the system.

By determining these parameters, researchers can understand the driving forces behind the chemical transformations of this compound and its derivatives. nih.govaps.org

Parameter Information Provided Relevance to this compound
Rate Constant (k) Speed of the reactionQuantifies the reactivity of the molecule in various transformations.
Activation Energy (Ea) Minimum energy required for reactionHelps to understand the energy barrier for different reaction pathways.
Gibbs Free Energy (ΔG) Spontaneity of the reactionPredicts whether a derivatization or transformation will occur.
Enthalpy (ΔH) Heat change of the reactionIndicates if a reaction is exothermic or endothermic.
Entropy (ΔS) Change in disorderContributes to the overall spontaneity of the reaction.

Advanced Spectroscopic Characterization and Analytical Methods for 2 Anthraquinonesulfonanilide

Structural Elucidation via Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 2-Anthraquinonesulfonanilide in solution. By combining one-dimensional and two-dimensional techniques, a full picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would be characterized by signals in the aromatic region. The protons on the anthraquinone (B42736) core and the anilide phenyl ring would appear as complex multiplets due to spin-spin coupling. The N-H proton of the sulfonamide group would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would be dominated by signals for the aromatic carbons. Distinct signals for the two carbonyl carbons (C=O) of the anthraquinone moiety would be expected at the downfield end of the spectrum (typically >180 ppm). The carbons of the sulfonamide-bearing ring and the anilide ring would also show characteristic shifts.

Expected ¹H and ¹³C Chemical Shift Ranges for this compound

Structural Moiety ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Anthraquinone Protons 7.8 - 8.4 125 - 135
Anilide Protons 7.0 - 7.5 120 - 140
Sulfonamide N-H Variable (e.g., 9-11) N/A
Anthraquinone C=O N/A > 180
Anthraquinone Aromatic C N/A 125 - 135
Anilide Aromatic C N/A 120 - 140
C-SO₂ N/A ~140-145

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the anthraquinone and anilide aromatic rings, helping to trace the spin systems in each fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals correlations between protons and carbons over two to four bonds. This long-range connectivity information is vital for piecing the molecular puzzle together. For instance, it would show correlations from the protons on the anthraquinone ring to the carbon atom attached to the sulfur (C-SO₂) and from the anilide protons to the carbon attached to the nitrogen (C-N), confirming the linkage of the main structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the three-dimensional conformation of the molecule, such as the relative orientation of the anilide ring with respect to the sulfonamide linker and the anthraquinone core.

Expected 2D NMR Correlations for Structural Confirmation

2D NMR Technique Purpose Expected Key Correlations for this compound
COSY Identifies ¹H-¹H spin coupling systems Correlations between adjacent aromatic protons on the anthraquinone rings and on the anilide ring.
HSQC Correlates protons to their directly attached carbons Links each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC Shows long-range (2-4 bond) ¹H-¹³C correlations Correlations from anthraquinone protons to the C-SO₂ carbon; correlations from anilide protons to the C-N carbon; correlations from protons to the carbonyl carbons.

| NOESY | Identifies through-space proton proximities | Correlations between the N-H proton and nearby protons on the anilide or anthraquinone rings, providing conformational insights. |

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would clearly show characteristic absorption bands for the carbonyl groups, the sulfonyl group, and the N-H bond.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. It would provide strong signals for the aromatic ring vibrations (C=C stretching). The symmetric stretching of the sulfonyl group is also typically Raman active.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Ketone) Stretching 1670 - 1680 (strong) 1670 - 1680 (weak)
Aromatic C=C Stretching 1450 - 1600 (multiple bands) 1450 - 1600 (strong)
SO₂ (Sulfonamide) Asymmetric Stretching 1330 - 1370 (strong) 1330 - 1370 (weak)
SO₂ (Sulfonamide) Symmetric Stretching 1150 - 1180 (strong) 1150 - 1180 (strong)
N-H (Sulfonamide) Stretching 3200 - 3300 (moderate, broad) Weak or not observed

Electronic Spectroscopy for Chromophoric System Analysis (UV-Vis Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those with conjugated systems and chromophores. The anthraquinone core of this compound is a strong chromophore. The UV-Vis spectrum is typically characterized by multiple absorption bands corresponding to different electronic transitions. nih.gov

π→π* Transitions: These high-energy transitions are associated with the extensive π-conjugated system of the aromatic rings and typically result in strong absorption bands in the UV region (220-350 nm). nih.gov

n→π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. These transitions result in a weaker absorption band at longer wavelengths, often extending into the visible region (around 400 nm), which is responsible for the characteristic color of many anthraquinone derivatives. nih.gov

The position and intensity of these bands can be influenced by the sulfonilide substituent and the solvent used for analysis. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would then be used to induce fragmentation. The fragmentation pattern of arylsulfonamides is often characterized by specific neutral losses and bond cleavages. nih.govresearchgate.net

A key fragmentation pathway for aromatic sulfonamides involves the rearrangement and elimination of sulfur dioxide (SO₂), resulting in a significant fragment ion at [M+H - 64]⁺. nih.govresearchgate.net Other common fragmentations include cleavage of the S-N bond and the C-S bond, leading to fragments corresponding to the anthraquinone sulfonyl and the anilide moieties.

Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

m/z Value Proposed Identity Fragmentation Pathway
[M+H]⁺ Protonated Molecular Ion -
[M+H - 64]⁺ Loss of SO₂ Rearrangement and elimination of sulfur dioxide
[C₁₄H₇O₂SO₂]⁺ Anthraquinone-2-sulfonyl cation Cleavage of the S-N bond
[C₆H₆N]⁺ Anilino cation Cleavage of the S-N bond

Application of Hyphenated Analytical Techniques (e.g., HPLC-DAD)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the purity assessment of compounds.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is an ideal method for the analysis of this compound.

HPLC Separation: A reversed-phase HPLC method, likely using a C18 column, would be employed to separate the compound from any impurities or starting materials. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) would provide efficient separation. moca.net.uapjoes.comnih.gov

DAD Detection: The Diode Array Detector records the entire UV-Vis spectrum of the eluting compound. This provides two key benefits:

Quantitative Analysis: The compound can be quantified by monitoring the absorbance at its wavelength of maximum absorption (λmax), which would be determined from its UV-Vis spectrum. nih.gov

Peak Purity and Identification: The DAD allows for the comparison of spectra across a single chromatographic peak. A consistent spectrum confirms peak purity. The obtained spectrum can also be compared to a reference standard for positive identification. nih.gov

This technique is essential for quality control, stability studies, and ensuring the purity of synthesized this compound.

Advanced Crystallographic Studies for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound is determined through advanced crystallographic techniques, primarily single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

To date, a comprehensive search of publicly available crystallographic databases has not yielded a deposited crystal structure for this compound. However, the established methodology for such a determination would involve the following key steps. First, high-quality single crystals of this compound would need to be grown. This is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques.

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a focused beam of X-rays, often from a synchrotron source for higher resolution. researchgate.net The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded by a detector. nih.gov This diffraction pattern is a direct consequence of the crystal's internal periodic structure.

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating structural unit of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal structure.

Following the determination of the unit cell and space group, the phases of the diffracted X-rays are determined, often using computational direct methods. This allows for the calculation of an electron density map of the unit cell. nih.gov From this map, the positions of the individual atoms can be identified, and a molecular model of this compound can be built. The final step involves refining this model against the experimental diffraction data to obtain a highly accurate and detailed picture of the solid-state structure.

The insights gained from such a study would be invaluable. For instance, the planarity of the anthraquinone moiety, the conformation of the sulfonamide linkage, and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, would be elucidated. This information is fundamental for structure-property relationship studies and for understanding the material's behavior in the solid state.

Should a crystallographic study of this compound be undertaken, the resulting data would be presented in a standardized format, as exemplified in the hypothetical table below.

Crystallographic Parameter Hypothetical Value
Empirical formulaC₂₀H₁₃NO₄S
Formula weight375.39
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)11.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1778.9
Z4
Density (calculated) (g/cm³)1.401
Absorption coefficient (mm⁻¹)0.20
F(000)776

Theoretical and Computational Investigations of 2 Anthraquinonesulfonanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. scientists.uz These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for studying the structural and spectral properties of organic compounds, including those with anthraquinone (B42736) and sulfonamide motifs. mdpi.commdpi.com By modeling the system based on its electron density, DFT provides a balance between computational cost and accuracy for predicting a wide range of molecular properties. nih.gov

For 2-Anthraquinonesulfonanilide, DFT calculations can be employed to optimize the molecular geometry, revealing key bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's three-dimensional shape. Furthermore, DFT is used to calculate electronic properties that are critical for predicting chemical behavior. mdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Other quantum chemical parameters derived from DFT, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative basis for assessing reactivity. mdpi.com The distribution of electronic charge, often analyzed through methods like Mulliken population analysis, can identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting potential sites for chemical attack. mdpi.com The molecular electrostatic potential (MEP) map visually represents these charge distributions, indicating regions most likely to engage in electrophilic or nucleophilic interactions.

Molecular PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.3 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.2 eVIndicates chemical reactivity and stability; a smaller gap implies higher reactivity.
Electronegativity (χ)4.4 eVDescribes the molecule's tendency to attract electrons. mdpi.com
Chemical Hardness (η)2.1 eVMeasures resistance to change in electron distribution.
Global Softness (S)0.48 eV⁻¹The reciprocal of hardness; measures the capacity of an atom to receive electrons. mdpi.com
Electrophilicity Index (ω)4.59 eVQuantifies the electrophilic power of the molecule. mdpi.com

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations and descriptions of electron correlation. nih.gov

For this compound, these methods are particularly useful for mapping energetic landscapes. For example, by systematically rotating the dihedral angles around the S-N bond and the N-C bond of the anilide group, ab initio calculations can determine the relative energies of different conformers. This analysis reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations. Such information is critical for understanding the molecule's flexibility and the shapes it is likely to adopt in various environments. These calculations can also be used to study the excited states of the molecule, which is relevant for predicting its photophysical properties. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. mdpi.combris.ac.uk

For this compound, MD simulations can be used to perform a more detailed conformational analysis than static calculations alone. By simulating the molecule in a solvent (such as water) over nanoseconds, researchers can observe how the molecule folds and flexes, identifying the most populated conformational states and the transitions between them. utdallas.edu This is especially important for understanding the flexibility of the sulfonilide linker.

MD is also a powerful tool for studying intermolecular interactions. harvard.edu Simulations can model how this compound interacts with solvent molecules or with other solutes. nih.govresearchgate.net The analysis of MD trajectories can quantify the formation and lifetime of specific interactions, such as hydrogen bonds between the sulfonamide's N-H or O=S=O groups and surrounding water molecules. nih.gov It can also characterize non-specific interactions like van der Waals forces and hydrophobic interactions, which are crucial for understanding solubility and the potential for molecular self-assembly or binding to a larger macromolecule. mdpi.commdpi.com

Interaction TypePotential Sites on this compoundSignificance in MD Simulations
Hydrogen Bond DonorN-H group of the sulfonamideForms strong, directional interactions with acceptors like water or protein backbones.
Hydrogen Bond AcceptorO=S=O groups, Anthraquinone C=O groupsAccepts hydrogen bonds from donors, crucial for solvation and binding.
Hydrophobic InteractionsAnthraquinone and anilide aromatic ringsDrives aggregation in aqueous media and binding to hydrophobic pockets in proteins.
π-π StackingAromatic ringsOccurs between the flat faces of the aromatic systems, contributing to molecular recognition and crystal packing.

Computational Studies of Reaction Pathways and Transition States

Computational methods can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. nih.gov These studies are vital for understanding how this compound might be synthesized or how it might degrade under certain conditions.

Using techniques like DFT, researchers can model the step-by-step process of a reaction. researchgate.net A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes, while its energy determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, computational chemists can predict which reaction mechanism is most likely to occur. nih.gov

In Silico Design and Screening of Novel this compound Derivatives

The core structure of this compound serves as a scaffold that can be chemically modified to create a library of new derivatives with potentially improved properties. In silico (computer-based) methods are highly efficient for designing and evaluating these derivatives before committing to their chemical synthesis. researchgate.netsemanticscholar.org

The design process involves making systematic modifications to the parent molecule, such as adding different substituent groups to the anilide ring or the anthraquinone core. A virtual library of these novel compounds can then be subjected to high-throughput virtual screening. mdpi.comnih.gov One common screening technique is molecular docking, where each derivative is computationally placed into the binding site of a target protein. mdpi.comnih.gov A scoring function estimates the binding affinity, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Development of Predictive Models for Chemical Behavior

For a series of related compounds, such as derivatives of this compound, it is possible to develop predictive models that correlate molecular structure with a specific property, like biological activity or solubility. Quantitative Structure-Activity Relationship (QSAR) is a common approach. nih.gov

In a QSAR study, a set of molecules with known activities (the training set) is used to build a mathematical model. mdpi.com For each molecule, a variety of numerical "descriptors" are calculated, which can represent topological, electronic, or steric properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between a combination of these descriptors and the observed activity. nih.govresearchgate.net The resulting QSAR model can then be used to predict the activity of new, untested derivatives, guiding the design process toward more potent or effective compounds.

Advanced Applications and Functional Material Development Using 2 Anthraquinonesulfonanilide As a Precursor

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical architecture of 2-Anthraquinonesulfonanilide, featuring an anthraquinone (B42736) nucleus, a sulfonamide linkage, and a phenyl group, provides multiple sites for chemical modification. This structural complexity allows it to be a versatile intermediate for the synthesis of a wide array of organic molecules. The anthraquinone portion of the molecule is a well-established chromophore and can also participate in redox reactions, while the sulfonamide group can be chemically transformed or used to link to other molecular fragments.

Precursor for Advanced Chemical Entities

As a precursor, this compound can be utilized in the construction of more complex molecules with tailored functionalities. The aromatic rings of the anthraquinone and the anilide components can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. These modifications can be used to fine-tune the electronic and steric properties of the resulting molecules, leading to the development of new materials for applications in fields such as electronics and pharmaceuticals. The sulfonamide bridge itself is a key functional group in many biologically active compounds.

Building Block for Polymer Monomers

The structure of this compound is conducive to its incorporation into polymeric structures. By introducing polymerizable groups, such as vinyl or acrylic moieties, onto either the anthraquinone or the phenyl ring, it can be converted into a monomer. The resulting polymers would possess the inherent properties of the anthraquinone unit, such as thermal stability and color. Such polymers could find applications as specialty plastics with enhanced optical or thermal properties. For instance, polymers containing the rigid anthraquinone structure are known for their high thermal stability.

Intermediate in Surfactant Synthesis

While direct large-scale application of this compound in commodity surfactant synthesis is not common, its molecular structure contains both hydrophobic (the anthraquinone and phenyl rings) and potentially hydrophilic (sulfonamide) components, which are the fundamental building blocks of a surfactant molecule. By chemically modifying the structure, for example, by adding long alkyl chains to the anilide nitrogen or by introducing highly polar groups, it is possible to synthesize specialty surfactants. These surfactants would have the unique characteristic of a large, rigid hydrophobic group, which could lead to interesting aggregation behavior in solution.

Development of Anthraquinone-Based Dyes and Pigments

The most significant application of anthraquinone derivatives is in the field of colorants. wikipedia.org Anthraquinone itself is colorless, but the introduction of electron-donating groups, such as amino or hydroxyl groups, leads to the formation of intensely colored compounds that absorb light in the visible region of the electromagnetic spectrum. wikipedia.org These dyes are known for their brilliant shades and excellent fastness properties, particularly lightfastness. wikipedia.org

Structure-Property Relationships in Novel Chromophores derived from this compound

The color and properties of dyes derived from this compound are intrinsically linked to their molecular structure. The sulfonamide group can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light. By substituting the hydrogen on the sulfonamide nitrogen with various alkyl or aryl groups, it is possible to create a library of new dyes with a wide range of colors and properties.

The key relationships between structure and properties in these chromophores include:

Nature of Substituents: The introduction of electron-donating groups (e.g., -NH2, -OH) on the anthraquinone ring generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in blue or green dyes. Conversely, electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths).

Position of Substituents: The position of substituents on the anthraquinone nucleus has a profound effect on the color. Substituents at the 1, 4, 5, and 8 positions have the most significant impact on the color of the dye. wikipedia.org

The Sulfonamide Bridge: The sulfonamide group itself influences the electronic properties of the chromophore. Modification of the anilide part of the molecule can also be used to tune the dye's properties, such as solubility and affinity for different fibers.

Below is a table illustrating the effect of substituents on the color of hypothetical anthraquinone dyes.

Substituent on Anthraquinone Ring Position Expected Color
-NH₂1Blue
-OH1,4Red
-NH-Aryl1,4Greenish-Blue
-Br1Orange

Affinity and Interaction with Polymeric Substrates

The affinity of dyes derived from this compound for polymeric substrates, such as polyester (B1180765), is a critical factor in their performance as textile colorants. Anthraquinone dyes are generally applied to polyester fibers as disperse dyes. ache-pub.org.rsresearchgate.net These dyes are sparingly soluble in water and are applied from a fine aqueous dispersion.

The interaction between the dye and the polymer is governed by several factors:

Molecular Size and Shape: The planar structure of the anthraquinone core allows for close packing within the amorphous regions of the polyester fiber, leading to strong van der Waals forces.

Polarity: The polarity of the dye molecule influences its solubility in the dye bath and its affinity for the hydrophobic polyester fiber. The sulfonamide group adds a degree of polarity that can be adjusted through chemical modification to optimize the dyeing performance.

Hydrogen Bonding: The presence of N-H bonds in the sulfonamide group and any amino or hydroxyl substituents allows for potential hydrogen bonding with the ester groups of the polyester, further enhancing the dye-fiber interaction.

The fastness properties of the dyed fabric, such as wash fastness and light fastness, are a direct consequence of the strength of these interactions. The inherent stability of the anthraquinone ring system contributes to the excellent lightfastness of these dyes. wikipedia.org

The following table summarizes the typical fastness properties of disperse dyes based on the anthraquinone chromophore on polyester.

Fastness Property Typical Rating (1-5 Scale) Influencing Factors
Light Fastness4-5Inherent stability of the anthraquinone core.
Wash Fastness4-5Strength of dye-fiber interactions (van der Waals, hydrogen bonding).
Sublimation Fastness3-4Molecular weight and polarity of the dye.

Photo- and Thermostability of this compound-Derived Colorants

The stability of colorants derived from this compound is a critical factor for their practical application in functional materials. While direct studies on this compound are limited, the photo- and thermostability can be inferred from research on analogous anthraquinone derivatives. The inherent fused ring structure of the anthraquinone core provides a high degree of stability. whiterose.ac.uk

Photostability:

The photostability of anthraquinone dyes is significantly influenced by the nature and position of substituents on the anthraquinone nucleus. Generally, amino-substituted anthraquinones exhibit greater photostability compared to unsubstituted anthraquinone. researchgate.net The electron-donating nature of the amino group is believed to play a role in this enhanced stability. researchgate.net The primary mechanism of photodegradation for many anthraquinone dyes involves photochemical reactions initiated by an excited triplet state, which can lead to reactions such as hydrogen abstraction from the surrounding medium. researchgate.net

In a study on organic dyes for electro-fluidic displays, 1,4-dialkylamino anthraquinone dyes demonstrated significantly higher stability than 1,8-dialkylamino anthraquinone dyes under accelerated sunlight conditions. nih.gov After 100 hours of irradiation, only a small percentage of the 1,4-substituted dye decomposed, highlighting the influence of substituent positioning on photostability. nih.gov Furthermore, a novel supramolecular assembly strategy has been shown to improve the photostability of anthraquinone-type dyes by encapsulating the small-molecular organic dye molecules. nih.gov

Thermostability:

The thermal stability of anthraquinone derivatives is also a key consideration for their use in high-temperature processing and in devices that generate heat during operation. The rigid, aromatic structure of anthraquinone contributes to its thermal robustness. ufba.br Studies on various quinones have shown that 9,10-anthraquinone is thermally stable over a wide temperature range, undergoing sublimation at higher temperatures rather than decomposition. ufba.br

The following table summarizes the general stability characteristics of anthraquinone derivatives based on available research:

Property Influencing Factors General Observations Relevant Research Findings
PhotostabilitySubstituent type and position on the anthraquinone coreAmino-substituted derivatives tend to be more photostable. researchgate.net1,4-disubstituted aminoanthraquinones show higher stability than 1,8-disubstituted isomers. nih.gov
Molecular aggregationEncapsulation in nanovesicles can enhance photostability. nih.govSupramolecular assembly strategies can significantly decrease photodegradation rates. nih.gov
ThermostabilityCore aromatic structureThe anthraquinone nucleus is inherently thermally stable. ufba.br9,10-anthraquinone sublimes at high temperatures without decomposition. ufba.br
Functional groupsThe presence and chemical state of substituents can impact thermal degradation pathways.Sulfonated anthraquinones may show increased degradation at higher temperatures. nih.gov

Integration into Functional Materials for Advanced Technologies

The unique photophysical and electrochemical properties of the anthraquinone scaffold make its derivatives, including potentially this compound, promising candidates for integration into a variety of advanced functional materials.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

While direct applications of this compound in organic light-emitting diodes (OLEDs) are not extensively documented, the broader class of anthracene (B1667546) and anthraquinone derivatives has been widely investigated for this purpose. rsc.orgresearchgate.net These molecules can be utilized as emitting materials, host materials, or charge-transporting materials in OLED devices. rsc.org

The performance of such materials in OLEDs is dictated by their electronic properties, thermal stability, and ability to form stable amorphous films. The introduction of different substituents onto the anthracene or anthraquinone core allows for the tuning of the emission color from blue to red. rsc.org For instance, benzophenone-based derivatives, which share some structural similarities with the anilide part of this compound, have been explored as host materials and emitters in OLEDs, including thermally activated delayed fluorescent (TADF) emitters. mdpi.comnih.gov

The following table presents examples of performance data for OLEDs incorporating anthracene derivatives, which can serve as a benchmark for the potential of related compounds like this compound.

Device Structure/Emitter Maximum External Quantum Efficiency (EQE) Commission Internationale de l'Eclairage (CIE) Coordinates Reference
Blue fluorescent emitters based on fluorene-bridged quinazoline1.58%(0.18, 0.24)
Deep-blue TTA OLEDs with PyAnPy emitter4.78%(0.16, 0.10) researchgate.net
Blue emitter based on 1,10-phenanthroline (B135089) derivative0.99%(0.16, 0.14) mdpi.com

Chemical Sensors and Probes

Anthraquinone derivatives have emerged as a versatile platform for the development of chemical sensors and probes due to their rich redox chemistry and tunable photophysical properties. rsc.org The interaction of an analyte with the anthraquinone moiety or its substituents can lead to a measurable change in color (colorimetric sensor) or fluorescence (chemosensor). usd.edu

For example, anthraquinone-based crown ethers have been shown to be effective fluorescent chemosensors for the detection of heavy metal cations. usd.edu The selectivity of these sensors can be tuned by modifying the internal group of the crown ether. usd.edu Similarly, imidazo-anthraquinone derivatives have been synthesized and demonstrated to act as selective colorimetric chemosensors for anions like cyanide, exhibiting a distinct color change from yellow to pink in the presence of the target ion. uminho.pt

The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or specific chemical reactions between the sensor and the analyte. Recent research has explored the use of 2-aminoanthraquinone (B85984) as an active material in humidity and temperature sensors. mdpi.com A surface-type sensor fabricated with a thin film of 2-aminoanthraquinone showed changes in capacitance and resistance in response to varying relative humidity and temperature. mdpi.com This demonstrates the potential of functionalized anthraquinones in environmental sensing applications.

The table below provides examples of anthraquinone-based chemical sensors and their performance characteristics.

Sensor Type Target Analyte Sensing Principle Observed Change Reference
Fluorescent ChemosensorHeavy metal cationsHost-guest interactionChange in fluorescence intensity usd.edu
Colorimetric ChemosensorCyanide anionSpecific bindingColor change from yellow to pink uminho.pt
Humidity/Temperature SensorRelative humidity and temperatureChange in electrical propertiesVariation in capacitance and resistance mdpi.com
Turn-on Fluorescent SensorCyanide ionChemical reactionFluorescence enhancement researchgate.net

Future Research Directions and Emerging Paradigms in 2 Anthraquinonesulfonanilide Research

Exploration of Uncharted Synthetic Methodologies

Future research will prioritize the development of novel and more efficient synthetic routes for 2-Anthraquinonesulfonanilide and its derivatives. A significant area of exploration lies in the realm of photocatalysis, which offers a greener alternative to traditional synthetic methods. The use of visible-light-induced photoredox catalysis, for instance, could enable the development of milder and more selective reactions for the formation of the sulfonamide bond.

Furthermore, enzymatic and chemoenzymatic strategies are expected to gain prominence. The use of engineered enzymes could provide unparalleled stereoselectivity and reduce the reliance on hazardous reagents and solvents. The exploration of continuous flow synthesis methodologies also presents a promising avenue for scalable and safer production of this compound, minimizing waste and improving process control.

Synthetic MethodologyPotential AdvantagesResearch Focus
Photocatalysis Green, mild reaction conditions, high selectivityDevelopment of novel photocatalysts, optimization of reaction parameters
Enzymatic Synthesis High stereoselectivity, reduced environmental impactEnzyme screening and engineering, process optimization
Continuous Flow Chemistry Scalability, improved safety, waste reductionReactor design, integration with real-time analytics

Synergistic Approaches Combining Experimental and Advanced Computational Techniques

The synergy between experimental and computational chemistry is set to revolutionize the study of this compound. Advanced computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in elucidating reaction mechanisms, predicting molecular properties, and designing novel derivatives with tailored functionalities.

In silico screening of virtual libraries of this compound analogs can accelerate the discovery of compounds with enhanced photophysical, electronic, or biological properties. This computational pre-screening significantly reduces the experimental workload and allows for a more targeted and efficient research approach. The integration of machine learning and artificial intelligence will further augment these capabilities, enabling the prediction of structure-activity relationships and the design of molecules with desired characteristics.

Integration within Supramolecular Chemistry and Nanotechnology

The unique molecular structure of this compound, featuring both a rigid anthraquinone (B42736) core and a flexible sulfonamide linkage, makes it an attractive building block for supramolecular chemistry and nanotechnology. Future research will likely focus on its ability to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles.

The incorporation of this compound into supramolecular polymers could lead to the development of novel materials with applications in sensing, drug delivery, and organic electronics. The anthraquinone moiety can act as a chromophore or an electroactive unit, while the sulfonamide group can participate in hydrogen bonding, driving the self-assembly process. The exploration of host-guest chemistry involving this compound and macrocyclic hosts is another promising area that could lead to the construction of complex and functional supramolecular architectures.

Development of Sustainable and Circular Economy Approaches for Production and Application

In line with the growing emphasis on green chemistry, future research will be heavily focused on developing sustainable production processes for this compound. This includes the use of renewable feedstocks, the design of atom-economical synthetic routes, and the minimization of waste generation.

The principles of a circular economy will also be integrated into the lifecycle of this compound-based products. This involves designing for recyclability and developing methods for the recovery and reuse of the compound from waste streams. For instance, research into the degradation and valorization of anthraquinone-based dyes can provide insights into creating a closed-loop system for these types of compounds. The development of biodegradable this compound derivatives is another important research direction that aligns with the goals of a circular economy.

Interdisciplinary Research Collaborations to Expand Application Horizons

The future of this compound research will be characterized by increased collaboration across various scientific disciplines. The unique properties of this compound make it a versatile platform for a wide range of applications, which can only be fully realized through interdisciplinary efforts.

Collaborating FieldPotential Application Area
Materials Science Development of advanced functional materials, organic electronics, and smart textiles.
Medicinal Chemistry Design and synthesis of novel therapeutic agents and diagnostic tools.
Environmental Science Development of new photocatalysts for water remediation and sensors for pollutant detection.
Chemical Engineering Optimization of sustainable production processes and development of circular economy models.

By fostering collaborations between chemists, biologists, materials scientists, and engineers, the full potential of this compound can be unlocked, leading to innovations that address key societal challenges in areas such as healthcare, environmental protection, and sustainable technology.

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-Anthraquinonesulfonanilide, and how can purity be validated?

Methodological Answer: Synthesis typically involves sulfonation of anthraquinone followed by coupling with aniline derivatives. Key variables include:

  • Solvent systems : Sulfuric acid or chlorosulfonic acid for sulfonation .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures.
    Validation :
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 349.2) .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax at 320 nm) to detect degradation products .
  • NMR stability studies : Track proton environment changes (e.g., aromatic region δ 7.0–8.5 ppm) in D₂O at pH 2–12 .
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) to simulate long-term degradation .

Advanced Research Questions

Q. Q3. How can researchers optimize the electrochemical properties of this compound for redox-active applications?

Methodological Answer:

  • Cyclic voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., DMF with 0.1 M TBAP) to identify reversible electron transfer steps .
  • Spectroelectrochemistry : Correlate UV-Vis spectral changes during electrolysis (e.g., quinone → hydroquinone transition) .
  • Doping studies : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate reduction potentials .

Q. Q4. How should discrepancies in spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • Root-cause analysis :
    • Verify solvent polarity effects (e.g., DMSO vs. chloroform) on NMR chemical shifts .
    • Cross-validate with X-ray crystallography to resolve tautomeric ambiguities .
  • Replicate experiments : Use triplicate samples and blinded analysts to minimize bias .

Q. Q5. What strategies are effective for designing multi-site studies on this compound’s biological activity?

Methodological Answer:

  • Standardized protocols : Define uniform cell lines (e.g., HeLa or HepG2) and incubation times across labs .
  • Centralized data management : Use platforms like LabArchives to harmonize raw data (e.g., IC₅₀ values) .
  • Ethical oversight : Ensure all sites obtain IRB approval for human cell line usage .

Addressing Research Integrity

Q. Q6. How can conflicting data on this compound’s photostability be critically evaluated?

Methodological Answer:

  • Meta-analysis : Aggregate datasets from published studies (e.g., Web of Science) and apply Cochrane criteria to exclude outliers .
  • Machine learning : Train models on variables like irradiation intensity (W/m²) and solvent polarity to predict degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.